molecular formula C17H18N2O5S2 B11648833 methyl 6-[(5E)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate

methyl 6-[(5E)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate

Cat. No.: B11648833
M. Wt: 394.5 g/mol
InChI Key: CFOZMXMGHQGBBF-SDNWHVSQSA-N
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Description

Methyl 6-[(5E)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate is a complex organic compound with a unique structure that includes a thiazolidine ring, a nitrophenyl group, and a hexanoate ester

Preparation Methods

The synthesis of methyl 6-[(5E)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate typically involves multiple steps. One common synthetic route includes the condensation of 4-nitrobenzaldehyde with a thiazolidine-2-thione derivative under specific reaction conditions to form the intermediate compound. This intermediate is then esterified with methyl hexanoate to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine .

Chemical Reactions Analysis

Methyl 6-[(5E)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-[(5E)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of their functions. The thiazolidine ring can form covalent bonds with nucleophilic sites on proteins, altering their structure and activity. These interactions can affect various cellular pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Methyl 6-[(5E)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate is unique due to its combination of a nitrophenyl group, a thiazolidine ring, and a hexanoate ester. Similar compounds include:

Properties

Molecular Formula

C17H18N2O5S2

Molecular Weight

394.5 g/mol

IUPAC Name

methyl 6-[(5E)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate

InChI

InChI=1S/C17H18N2O5S2/c1-24-15(20)5-3-2-4-10-18-16(21)14(26-17(18)25)11-12-6-8-13(9-7-12)19(22)23/h6-9,11H,2-5,10H2,1H3/b14-11+

InChI Key

CFOZMXMGHQGBBF-SDNWHVSQSA-N

Isomeric SMILES

COC(=O)CCCCCN1C(=O)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/SC1=S

Canonical SMILES

COC(=O)CCCCCN1C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])SC1=S

Origin of Product

United States

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